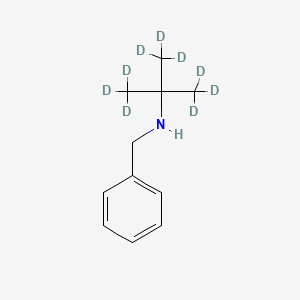

n-Benzyl-tert-butyl-d9-amine

説明

The Strategic Importance of Deuterated Compounds in Modern Organic and Mechanistic Chemistry

Deuterated compounds have become indispensable tools in the arsenal (B13267) of organic chemists. shoko-sc.co.jpias.ac.in The replacement of hydrogen with its heavier, stable isotope, deuterium (B1214612), introduces a subtle yet powerful change that can be leveraged to gain profound insights into chemical processes. rsc.org This substitution does not significantly alter the electronic properties of a molecule, but the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference in bond strength is the foundation of the kinetic isotope effect (KIE), a phenomenon that has been extensively used to probe reaction mechanisms. acs.org

Isotopic labeling is a powerful technique for tracking the fate of atoms and fragments of molecules as they undergo chemical change. researchgate.netresearchgate.netmerckmillipore.com By strategically placing an isotopic label, such as deuterium, within a reactant molecule, chemists can follow its journey to the final product, providing direct evidence for proposed reaction pathways. nih.gov This method is particularly crucial for distinguishing between different possible mechanisms that might otherwise be indistinguishable. researchgate.net The use of deuterium labeling can help identify which bonds are broken and formed during a reaction and can shed light on the nature of transition states. uky.edu

Deuterium tracers have proven to be exceptionally valuable in the study of molecular transformations and rearrangements. rsc.org In complex reactions where skeletal rearrangements occur, such as Wagner-Meerwein rearrangements, deuterium labeling can confirm the migration of specific atoms or groups. nih.gov By analyzing the position of the deuterium label in the product, researchers can deduce the intricate bond-breaking and bond-forming events that have taken place. nih.gov This detailed mechanistic understanding is essential for optimizing reaction conditions and designing new synthetic strategies.

Overview of Benzyl-tert-butylamine Scaffolds in Synthetic and Catalytic Systems

The benzyl-tert-butylamine scaffold is a common structural motif in organic chemistry, finding application in the synthesis of a wide range of compounds. Its unique combination of a benzylic group and a sterically demanding tert-butyl group imparts specific reactivity and properties. These scaffolds are utilized in various synthetic and catalytic systems, and their behavior is often the subject of mechanistic investigations. chemicalbook.comgoogle.com

N-Benzyl-tert-butylamine is a secondary amine, a class of organic compounds characterized by a nitrogen atom bonded to two carbon-containing groups and one hydrogen atom. The nitrogen atom in a secondary amine possesses a lone pair of electrons, which is the source of its basicity and nucleophilicity. uky.edu However, the steric bulk of the substituents on the nitrogen can influence its reactivity. In the case of N-benzyl-tert-butylamine, the large tert-butyl group can sterically hinder the nitrogen's approach to electrophiles, moderating its nucleophilicity compared to less hindered secondary amines.

The reactivity of secondary amines is diverse. They can participate in a variety of reactions, including N-alkylation to form tertiary amines and acylation to form amides. uky.edu The benzylic C-H bonds in N-benzyl-tert-butylamine are also susceptible to oxidation. rsc.org

| Property | Description |

| Basicity | The lone pair of electrons on the nitrogen atom can accept a proton, making secondary amines basic. The basicity is influenced by the electronic and steric effects of the substituents. |

| Nucleophilicity | The lone pair of electrons allows secondary amines to act as nucleophiles, attacking electron-deficient centers. Steric hindrance can reduce nucleophilicity. |

| Hydrogen Bonding | The presence of an N-H bond allows secondary amines to act as hydrogen bond donors and the nitrogen lone pair allows them to be hydrogen bond acceptors. |

| Oxidation | The nitrogen and adjacent carbon atoms can be oxidized. For instance, the in vitro metabolism of N-benzyl-tert-butylamine has been shown to yield products like the corresponding nitrone and benzaldehyde (B42025). |

Precedent for Deuterated Alkylamines and tert-Butylamine (B42293) Derivatives in Academic Studies

The use of deuterated alkylamines and their derivatives is well-established in the scientific literature. For example, tert-butylamine-d9 has been used in the synthesis of deuterated clenbuterol, a β2-agonist, for use as an internal standard in mass spectrometry-based detection methods. The synthesis of deuterated amino acid derivatives, such as those containing a tert-butyl-d9 group, serves as a valuable tool for isotopic labeling studies, including metabolic flux analysis and protein structural studies. researchgate.net These precedents highlight the utility of incorporating a deuterated tert-butyl group to create stable, non-exchangeable labels for analytical and mechanistic investigations.

Research Rationale for Focused Investigation of n-Benzyl-tert-butyl-d9-amine

The focused investigation of this compound is driven by its specific utility in several key areas of chemical research. The presence of the nine deuterium atoms on the tert-butyl group provides a robust and unambiguous isotopic signature.

A primary rationale for its use is in mechanistic studies involving the kinetic isotope effect (KIE) . While the deuteration is not at a site typically involved in bond breaking for many reactions of the amine, the absence of a KIE can provide evidence against mechanisms that would involve the tert-butyl group. More importantly, it serves as a "heavy" tag that does not have exchangeable protons, unlike N-D or α-C-D labels in some contexts.

Another significant application is its use as an internal standard in quantitative mass spectrometry . The mass shift of +9 amu compared to its unlabeled counterpart allows for precise and accurate quantification of the non-deuterated N-benzyl-tert-butylamine in complex mixtures, such as biological samples. Because the deuterium atoms are on the sterically hindered and chemically robust tert-butyl group, they are not susceptible to exchange with protons from the solvent or matrix, ensuring the stability of the isotopic label throughout the analytical process.

Furthermore, this compound is a valuable tool in metabolism studies . The in vitro metabolism of N-benzyl-tert-butylamine has been investigated using hamster hepatic microsomal preparations, identifying metabolites such as the corresponding nitrone and benzaldehyde. By using the deuterated analog, researchers can more easily track the metabolic fate of the tert-butyl fragment of the molecule and distinguish it from endogenous compounds, aiding in the elucidation of metabolic pathways.

| Research Application | Rationale for using this compound |

| Mechanistic Studies | To probe for unexpected involvement of the tert-butyl group in a reaction mechanism through the kinetic isotope effect. |

| Quantitative Mass Spectrometry | To serve as a stable, non-exchangeable internal standard for the accurate quantification of N-benzyl-tert-butylamine. |

| Metabolism Studies | To trace the metabolic fate of the tert-butyl moiety and to aid in the identification and quantification of metabolites. |

| Synthesis of Labeled Compounds | As a building block for the synthesis of more complex molecules containing a deuterated tert-butylamine fragment. |

An in-depth examination of this compound reveals its significant, though highly specialized, role in the landscape of modern chemical analysis and research. This deuterated isotopologue of N-benzyl-tert-butylamine serves not as a therapeutic agent itself, but as a critical tool for elucidating complex molecular interactions and pathways. Its utility is rooted in the unique physical properties of deuterium, the heavy isotope of hydrogen.

This compound is the deuterium-labeled form of N-Benzyl-tert-butylamine. medchemexpress.commedchemexpress.com In this compound, the nine hydrogen atoms on the tert-butyl group are replaced with deuterium atoms. This isotopic substitution is the key to its application in advanced research, primarily as an internal standard for quantitative analysis and as a probe in metabolic studies. medchemexpress.comsimsonpharma.com

1 Contribution to Fundamental Understanding of Deuterium Effects on Molecular Behavior

The incorporation of deuterium into a molecule like N-benzyl-tert-butylamine provides a powerful method for studying the kinetic isotope effect (KIE). The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. scielo.org.mx The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. scielo.org.mx Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is the rate-determining step of a reaction. scielo.org.mxbioscientia.de

In the context of this compound, the nine deuterium atoms on the tert-butyl group make it significantly more resistant to metabolic processes that involve the cleavage of C-H bonds at this position. bioscientia.de The study of such deuterated compounds contributes to a fundamental understanding of how isotopic substitution can alter the pharmacokinetic and metabolic profiles of molecules. nih.govresearchgate.net Researchers can compare the metabolic fate of the deuterated compound with its non-deuterated (protium) analogue to pinpoint sites of metabolic attack and quantify the impact of deuteration on metabolic stability. researchgate.net This knowledge is crucial in the broader field of medicinal chemistry, where deuteration is sometimes employed as a strategy to enhance a drug's metabolic profile, potentially increasing its half-life and bioavailability or reducing the formation of toxic metabolites. bioscientia.denih.gov

2 Potential as a Precision Mechanistic Probe in Specific Chemical Systems

The primary and most direct application of this compound is as a precision tool, specifically as an internal standard in mass spectrometry-based analyses. simsonpharma.comgoogle.com In quantitative studies, such as those investigating the metabolism of the parent compound N-benzyl-tert-butylamine, a known quantity of the deuterated standard is added to the sample. google.com Because this compound is chemically identical to its non-deuterated counterpart, it behaves similarly during sample extraction, derivatization, and chromatographic separation. simsonpharma.com

However, due to its higher mass (a result of the nine deuterium atoms), it is easily distinguished from the non-deuterated analyte by the mass spectrometer. This allows for highly accurate quantification of the target analyte by correcting for any material lost during sample preparation and for variations in instrument response. google.com

For example, in vitro studies on the metabolism of N-benzyl-tert-butylamine using liver microsomal preparations have identified metabolites like benzaldehyde and a corresponding nitrone. nih.gov To accurately quantify the rate of formation of these metabolites and the depletion of the parent drug, this compound would serve as an ideal internal standard. Its use as a mechanistic probe allows researchers to meticulously track the metabolic pathways and kinetics of the parent compound, providing precise data on how biological systems process such amines. simsonpharma.comnih.gov This application is vital for constructing a detailed picture of biotransformation and for the development of related compounds in pharmaceutical research.

Interactive Data Table: Physicochemical Properties of N-benzyl-tert-butylamine (Parent Compound)

| Property | Value | Source |

| CAS Number | 3378-72-1 | merckmillipore.comsigmaaldrich.com |

| Molecular Formula | C₁₁H₁₇N | merckmillipore.com |

| Molar Mass | 163.26 g/mol | merckmillipore.comsigmaaldrich.com |

| Density | 0.90 g/cm³ at 20 °C | sigmaaldrich.com |

| Boiling Point | 209 °C (for N-Benzylidene-tert-butylamine) | sigmaaldrich.com |

| Flash Point | 90 °C | sigmaaldrich.com |

| Solubility | 2 g/L | sigmaaldrich.com |

| Vapor Pressure | 0.07 hPa at 53 °C | sigmaaldrich.com |

Interactive Data Table: Properties of this compound

| Property | Value/Information | Source |

| CAS Number | 1060688-77-8 | |

| Molecular Formula | C₁₁H₈D₉N | Inferred |

| Primary Application | Isotope-labeled internal standard for mass spectrometry | medchemexpress.commedchemexpress.comsimsonpharma.com |

| Key Feature | Deuterium labeled analogue of N-Benzyl-tert-butylamine | medchemexpress.commedchemexpress.com |

| Isotopic Purity | Typically ≥98 atom % D |

Structure

2D Structure

3D Structure

特性

分子式 |

C11H17N |

|---|---|

分子量 |

172.31 g/mol |

IUPAC名 |

N-benzyl-1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-amine |

InChI |

InChI=1S/C11H17N/c1-11(2,3)12-9-10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3/i1D3,2D3,3D3 |

InChIキー |

DLSOILHAKCBARI-GQALSZNTSA-N |

異性体SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC1=CC=CC=C1 |

正規SMILES |

CC(C)(C)NCC1=CC=CC=C1 |

製品の起源 |

United States |

Synthetic Methodologies and Strategies for N Benzyl Tert Butyl D9 Amine

Design and Optimization of Synthetic Routes for Regiospecific Deuterium (B1214612) Incorporation

Reductive Amination Pathways for n-Benzyl-tert-butyl-d9-amine Synthesis

Reductive amination is a versatile and widely used method for the synthesis of amines. mdpi.comlibretexts.orgmasterorganicchemistry.com This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. libretexts.orgmasterorganicchemistry.com For the synthesis of this compound, this pathway would involve the reaction of benzaldehyde (B42025) with tert-butyl-d9-amine (B122112) or the reaction of a deuterated pivalaldehyde (pivalaldehyde-d9) with benzylamine (B48309), followed by reduction.

The choice of precursors is critical for the successful synthesis of this compound via reductive amination. The most direct approach involves the use of commercially available or synthetically prepared deuterated starting materials.

One feasible route is the reaction of benzaldehyde with tert-butyl-d9-amine. The synthesis of tert-butyl-d9-amine can be accomplished through various methods, such as the reduction of deuterated pivalonitrile or the amination of deuterated tert-butyl halides. The subsequent reductive amination with benzaldehyde can be carried out using a variety of reducing agents.

Alternatively, the synthesis can proceed via the reaction of benzylamine with a deuterated carbonyl compound, such as pivalaldehyde-d9. The preparation of deuterated aldehydes can be challenging, but methods exist for their synthesis. beilstein-journals.org The subsequent reductive amination with benzylamine would then yield the target compound.

The following table summarizes potential precursors for the reductive amination synthesis of this compound.

| Precursor 1 | Precursor 2 | Deuterated Moiety |

| Benzaldehyde | tert-Butyl-d9-amine | tert-Butyl group |

| Benzylamine | Pivalaldehyde-d9 | tert-Butyl group |

The selection between these pathways often depends on the commercial availability and cost of the deuterated precursors.

The use of deuterium gas (D2) in catalytic reductive amination provides a direct and atom-economical method for deuterium incorporation. wikipedia.org In this approach, the imine intermediate, formed from the reaction of benzaldehyde and tert-butylamine (B42293), is reduced with D2 gas in the presence of a suitable catalyst.

A variety of heterogeneous catalysts, such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C), are commonly employed for such hydrogenations (or in this case, deuterogenations). nih.gov The efficiency of the deuterium incorporation depends on factors like catalyst activity, reaction temperature, and D2 pressure.

One of the challenges with this method is the potential for H/D exchange between the D2 gas and any protic solvents or even C-H bonds in the substrate, which could lead to a reduction in the isotopic purity of the final product. Therefore, the reaction is often carried out in aprotic solvents under carefully controlled conditions.

The following table outlines typical conditions for catalytic deuterogenation in reductive amination.

| Parameter | Condition |

| Catalyst | Pd/C, Pt/C, Raney Nickel |

| Deuterium Source | Deuterium gas (D2) |

| Solvent | Aprotic solvents (e.g., THF, Ethyl Acetate) |

| Pressure | 1-50 atm |

| Temperature | Room temperature to 100 °C |

This method is particularly attractive for large-scale synthesis due to the relatively low cost of D2 gas compared to other deuterated reagents.

Hydrogen-Deuterium Exchange (H/D Exchange) Protocols for Deuterium Incorporation

Hydrogen-Deuterium (H/D) exchange is a powerful technique for introducing deuterium into a molecule post-synthesis. wikipedia.orgnih.gov This method involves the exchange of hydrogen atoms for deuterium atoms from a deuterium source, often catalyzed by a metal or mediated by an acid or base. wikipedia.org For this compound, this would involve treating the non-deuterated parent compound with a deuterium source under conditions that promote exchange specifically at the tert-butyl C-H bonds.

Transition metal catalysts are highly effective in facilitating H/D exchange reactions. Platinum, palladium, and iridium-based catalysts have been shown to be active for the deuteration of C-H bonds. beilstein-journals.orgwikipedia.orgnih.gov The mechanism generally involves the oxidative addition of a C-H bond to the metal center, followed by reductive elimination of a C-D bond after exchange with a deuterium source.

For the selective deuteration of the tert-butyl group in n-Benzyl-tert-butylamine, the choice of catalyst and reaction conditions is crucial to avoid exchange at the benzylic or aromatic positions. Steric hindrance around the tert-butyl group can make this exchange challenging.

The following table provides examples of metal catalyst systems used for H/D exchange.

| Catalyst System | Deuterium Source | Typical Substrates |

| Pt/C, Pd/C | D2O, D2 gas | Aliphatic and aromatic C-H bonds |

| Iridium complexes | D2O, deuterated solvents | Aromatic and activated C-H bonds |

| Rhodium complexes | D2O, D2 gas | Aliphatic C-H bonds |

The optimization of these methods for n-Benzyl-tert-butylamine would require careful screening of catalysts and reaction parameters to achieve high levels of regiospecific deuteration.

Base-mediated H/D exchange can be an effective method for deuteration, particularly for C-H bonds adjacent to electron-withdrawing groups or in sterically accessible positions. In the case of n-Benzyl-tert-butylamine, the acidity of the C-H bonds on the tert-butyl group is very low, making direct deprotonation and subsequent deuteration with a deuterium source challenging under standard basic conditions.

However, the use of strong bases or superbases in combination with a suitable deuterium source like D2O or deuterated DMSO could potentially facilitate the exchange. The reaction would likely require elevated temperatures to overcome the high activation energy for the deprotonation of the unactivated C-H bonds of the tert-butyl group.

The following table summarizes components of a base-mediated deuteration system.

| Component | Examples |

| Base | KOtBu, NaH, LDA |

| Deuterium Source | D2O, DMSO-d6 |

| Solvent | Aprotic polar solvents (e.g., DMSO, DMF) |

While theoretically possible, achieving high levels of selective deuteration on the tert-butyl group of n-Benzyl-tert-butylamine using base-mediated methods would likely be a significant synthetic challenge due to the low acidity of the target C-H bonds.

Alkylation and Amide Reduction Strategies with Deuterated Building Blocks

The synthesis of this compound primarily relies on the incorporation of a perdeuterated tert-butyl group. Two principal strategies for achieving this are direct alkylation using a deuterated starting material and the reduction of a suitable amide precursor.

One of the most straightforward approaches to synthesizing this compound is through the reductive amination of benzaldehyde with tert-butyl-d9-amine. This method, a variation of the Leuckart-Wallach reaction, involves the formation of an imine intermediate from the reaction of benzaldehyde and the deuterated amine, which is then reduced in situ to the final secondary amine. A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (STAB), or catalytic hydrogenation. The key to this strategy is the availability of the deuterated starting material, tert-butyl-d9-amine.

An alternative alkylation strategy involves the reaction of benzylamine with a deuterated tert-butyl halide, such as tert-butyl-d9-chloride or bromide. This nucleophilic substitution reaction would directly form the carbon-nitrogen bond, yielding the desired product. The reaction conditions would need to be optimized to minimize side reactions, such as over-alkylation of the benzylamine.

A more complex, yet viable, route is through the reduction of a custom-synthesized amide . This would involve the initial preparation of N-benzyl-pivalamide, followed by a reduction step where the carbonyl group is converted to a methylene (B1212753) group. To introduce the deuterium atoms, a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) could be used if the deuterium was to be incorporated at the benzyl (B1604629) position. However, for this compound, the deuterated component is the tert-butyl group. Therefore, the synthesis would require starting with a deuterated pivaloyl chloride (pivaloyl-d9-chloride) and reacting it with benzylamine to form N-benzyl-pivalamide-d9. This amide would then be reduced using a standard reducing agent like lithium aluminum hydride (LiAlH₄). This multi-step approach offers flexibility but may be lower yielding compared to direct alkylation methods. nih.gov

| Synthetic Strategy | Key Deuterated Reagent | Common Reducing Agent (if applicable) | Potential Advantages | Potential Challenges |

| Reductive Amination | tert-Butyl-d9-amine | Sodium borohydride, Catalytic hydrogenation | High efficiency, one-pot procedure | Availability of deuterated amine |

| Direct Alkylation | tert-Butyl-d9-halide | Not applicable | Direct C-N bond formation | Potential for over-alkylation |

| Amide Reduction | Pivaloyl-d9-chloride | Lithium aluminum hydride | Modular approach | Multi-step, potentially lower yield |

Stereoselective Synthesis of Enantiopure this compound (if applicable for chiral derivatives)

The stereoselective synthesis of this compound is not applicable as the molecule is achiral. It does not possess any stereocenters, and therefore, no enantiomers or diastereomers exist.

Purification and Isolation Methodologies for High-Purity Deuterated Products

The purification of this compound is crucial to ensure its suitability for its intended applications, particularly in analytical and metabolic studies where isotopic and chemical purity are paramount. The methodologies employed are similar to those for non-deuterated amines, with special consideration for the preservation of the isotopic label.

Advanced Chromatographic Techniques (e.g., Preparative HPLC, Flash Chromatography)

Flash chromatography is a commonly used technique for the initial purification of the crude reaction mixture. For amine compounds like this compound, which are basic, challenges such as peak tailing can occur on standard silica (B1680970) gel. To mitigate this, the silica gel can be treated with a small amount of a volatile base, such as triethylamine, or an amine-functionalized silica can be used as the stationary phase. biotage.com The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC, using a C18 column, is often effective. Due to the basic nature of the amine, it is advantageous to use a mobile phase with a high pH. biotage.com This ensures that the amine is in its free base form, which increases its retention and improves peak shape. A typical mobile phase could be a gradient of acetonitrile (B52724) and water containing a basic modifier like ammonium (B1175870) hydroxide (B78521) or triethylamine.

Distillation and Recrystallization Optimization for Deuterated Analogs

Fractional distillation under reduced pressure is a highly effective method for purifying liquid amines like this compound, especially on a larger scale. The non-deuterated analog has a boiling point of 80 °C at 5 mm Hg. chemicalbook.com The deuterated version is expected to have a very similar boiling point, as the effect of deuterium substitution on boiling point is generally small. Distillation is particularly useful for removing non-volatile impurities and can provide a high-purity product. To prevent reaction with atmospheric carbon dioxide, the distillation should be carried out under an inert atmosphere, such as nitrogen or argon. chemicalbook.com

While this compound is a liquid at room temperature, it can be converted to a solid salt, such as the hydrochloride or hydrobromide salt, for purification by recrystallization . This process involves dissolving the salt in a suitable hot solvent or solvent mixture and allowing it to cool slowly, whereupon the purified salt crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical and is determined empirically to find a system where the salt has high solubility at elevated temperatures and low solubility at cooler temperatures. After recrystallization, the pure salt can be converted back to the free amine by treatment with a base.

| Purification Technique | Stationary/Mobile Phase or Conditions | Suitability for this compound | Key Considerations |

| Flash Chromatography | Silica gel (can be base-treated) with hexane/ethyl acetate gradient | Good for initial, large-scale purification | Potential for peak tailing on untreated silica biotage.com |

| Preparative HPLC | Reversed-phase C18 column with high pH mobile phase (e.g., acetonitrile/water with triethylamine) | Excellent for achieving high purity | Requires specialized equipment; mobile phase modification is crucial for good peak shape biotage.com |

| Fractional Distillation | Reduced pressure (e.g., ~5 mm Hg) | Effective for bulk purification of the liquid amine | Should be performed under an inert atmosphere to prevent carbonate formation chemicalbook.com |

| Recrystallization (of salt) | Formation of a salt (e.g., hydrochloride) followed by crystallization from a suitable solvent | Can provide very high purity material | Requires an additional step of salt formation and subsequent liberation of the free amine |

Isotopic Purity Assessment and Enrichment Strategies in Synthetic Batches of this compound

The synthesis of isotopically labeled compounds such as this compound necessitates rigorous assessment of isotopic purity and the implementation of strategies to ensure high levels of deuterium incorporation. The fidelity of research employing this compound as an internal standard or for metabolic studies is directly dependent on the accurate determination and maximization of its deuterium content.

Quantitative Determination of Deuterium Content and Distribution

The quantitative analysis of deuterium in synthetic batches of this compound is critical for validating its isotopic enrichment. Several analytical techniques are employed to determine the precise deuterium content and its distribution within the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry is a primary tool for assessing isotopic purity. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the distribution of isotopologues (molecules that differ only in their isotopic composition) can be determined. For this compound, the theoretically expected molecular weight is higher than its non-deuterated counterpart due to the nine deuterium atoms. The mass spectrum would exhibit a cluster of peaks corresponding to the different isotopologues (d0 to d9). The relative intensities of these peaks allow for the calculation of the average deuterium incorporation and the percentage of the desired d9 species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and deuterium (²H) NMR spectroscopy are powerful techniques for determining the location and extent of deuteration. In the ¹H NMR spectrum of a highly enriched sample of this compound, the signal corresponding to the tert-butyl protons would be significantly diminished or absent. Conversely, the ²H NMR spectrum would show a signal in the region corresponding to the tert-butyl group, confirming the presence and location of deuterium. Quantitative NMR (qNMR) can be used to determine the isotopic purity by comparing the integral of the residual proton signal of the tert-butyl group to a known internal standard.

A representative dataset for a synthetic batch of this compound, starting from tert-butyl-d9-amine with a high isotopic purity (e.g., 99 atom % D), would be expected to yield a final product with similarly high enrichment. The following interactive table illustrates a hypothetical isotopic distribution analysis by mass spectrometry.

| Isotopologue | Relative Abundance (%) |

| d9 | 98.5 |

| d8 | 1.2 |

| d7 | 0.2 |

| d0-d6 | <0.1 |

Note: This data is illustrative and represents a high-enrichment batch. Actual results may vary based on synthesis and purification methods.

Advanced Spectroscopic and Structural Elucidation Techniques for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Structural Insightssymeres.comarkat-usa.orgsynthelis.combohrium.comlgcstandards.comcdnsciencepub.comblogspot.comnih.govsrce.hr

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing unparalleled detail about molecular structure. In the context of isotopically labeled compounds, NMR is indispensable for tracking the fate of atoms through chemical reactions and for characterizing the precise location of labels within a molecule. symeres.comacs.org The incorporation of stable isotopes like deuterium (B1214612) (²H) into a molecule like n-Benzyl-tert-butyl-d9-amine—where the tert-butyl group is fully deuterated—creates a powerful probe for investigating reaction mechanisms, kinetics, and structural dynamics. symeres.comnih.gov The presence of deuterium alters the magnetic properties of neighboring nuclei, leading to predictable and observable changes in the NMR spectrum that are rich with information. srce.hrualberta.ca

Deuterium NMR (²H NMR) for Direct Observation of Deuterium Distribution and Exchangearkat-usa.orgsynthelis.com

Deuterium (²H) NMR is a specialized technique that directly observes the deuterium nuclei within a molecule. Unlike ¹H NMR, which is silent to deuterium, ²H NMR provides a spectrum showing only the signals of the deuterium atoms. For this compound, a ²H NMR spectrum would feature a prominent signal corresponding to the nine equivalent deuterium atoms of the -C(CD₃)₃ group. This direct detection is fundamental for confirming the success of a deuteration reaction and for verifying the specific location of the isotopic labels.

The precise placement of deuterium labels is crucial for elucidating reaction pathways. arkat-usa.orgacs.org By synthesizing a molecule with deuterium at a specific site and then subjecting it to a reaction, chemists can track the position of the label in the product to understand bond-forming and bond-breaking steps.

A key concern in such studies is isotopic scrambling, where the deuterium atoms migrate to unintended positions in the molecule during a reaction. synthelis.comnih.gov ²H NMR is an ideal technique for detecting such scrambling. For instance, if the synthesis of this compound was attempted, ²H NMR would be used to confirm that all nine deuterium atoms are confined to the tert-butyl group and have not scrambled to the benzyl (B1604629) moiety.

Table 1: Hypothetical ²H NMR Data for Isotopic Scrambling Analysis of this compound

| Deuterium Position | Expected Chemical Shift (ppm) | Observed in Pure Sample | Observed in Scrambled Sample |

| tert-Butyl (-C(CD₃)₃) | ~1.3 | Strong Signal | Strong Signal |

| Benzyl-CH₂- | ~3.8 | No Signal | Weak Signal |

| Phenyl (aromatic) | ~7.3 | No Signal | Weak Signal |

Molecules are not static; they undergo a variety of dynamic processes, including bond rotations and conformational changes. libretexts.orgfu-berlin.de ²H NMR can be used to study the dynamics of deuterium-containing groups. In this compound, the rotation of the three CD₃ groups around their respective C-C bonds and the rotation of the entire tert-butyl group around the C-N bond constitute key intramolecular dynamic processes. While the rotation of the CD₃ groups is typically very fast on the NMR timescale even at low temperatures, more restricted motions within complex molecules can be studied using lineshape analysis in ²H NMR spectra. researchgate.net

Proton-Decoupled Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis in Deuterated Systems

¹³C NMR spectroscopy is the definitive method for analyzing the carbon backbone of an organic molecule. In a standard proton-decoupled ¹³C NMR experiment, each unique carbon atom appears as a single line, simplifying the spectrum. libretexts.org When a molecule is deuterated, as with this compound, the ¹³C spectrum reveals several important effects.

The carbon atoms directly bonded to deuterium exhibit coupling (¹J-CD), which splits their signal into a multiplet. A CD₃ group, for example, will appear as a septet (a pattern of 7 lines with a 1:3:6:7:6:3:1 intensity ratio). blogspot.comblogspot.com Furthermore, the presence of deuterium causes a small upfield shift in the resonance of the attached carbon and adjacent carbons (an isotope shift). nih.gov

Observing the signals of deuterated carbons can be challenging for three main reasons blogspot.com:

Long Relaxation Times (T₁): The primary relaxation mechanism for protonated carbons is removed, leading to much longer T₁ values and potential signal saturation with standard acquisition parameters.

Signal Splitting: The signal intensity is divided across the multiple lines of the C-D coupling pattern, reducing the signal-to-noise ratio for any single line.

Loss of Nuclear Overhauser Effect (NOE): Proton decoupling typically enhances carbon signals. This enhancement is absent for fully deuterated carbons.

For this compound, the ¹³C NMR spectrum would clearly show the signals for the benzyl group. The carbons of the d9-tert-butyl group, however, would be more difficult to observe and would display the characteristic effects of deuteration.

Table 2: Expected ¹³C NMR Effects for the Deuterated tert-Butyl Group in this compound

| Carbon Atom | Expected Multiplicity (Proton Decoupled) | Isotope Shift | Relative Intensity |

| Benzyl Carbons | Singlet | None | Normal |

| Quaternary Carbon (-C (CD₃)₃) | Singlet | Upfield shift due to ²β isotope effect | Reduced (Loss of NOE) |

| Methyl Carbons (-C(CD₃ )₃) | Septet (1:3:6:7:6:3:1) | Upfield shift due to ¹α isotope effect | Very low (Splitting, Long T₁, No NOE) |

Advanced 2D NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY) for Complex Structural and Conformational Analysisbohrium.comrsc.org

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and determining the complete structure and conformation of molecules. bezmialem.edu.trresearchgate.netgithub.io

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two or three bonds. princeton.edu In this compound, COSY would show correlations between the aromatic protons on the phenyl ring and between the methylene (B1212753) protons and the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). princeton.edu This is extremely useful for assigning carbon signals based on their known proton assignments. For this compound, the benzyl CH₂ and aromatic CH signals would be visible. The deuterated tert-butyl group would be absent from a standard ¹H-¹³C HSQC spectrum. cdnsciencepub.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). princeton.edu It is critical for connecting different parts of a molecule. For example, HMBC would show a correlation from the benzyl CH₂ protons to the quaternary carbon of the tert-butyl group, unequivocally linking the two fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected by bonds. princeton.edu This is the primary NMR method for determining molecular conformation and stereochemistry. In this compound, NOESY could show correlations between the benzyl CH₂ protons and the ortho-protons of the phenyl ring, providing information about the preferred conformation around the N-CH₂ bond. nih.gov

Table 3: Summary of Expected 2D NMR Correlations for this compound

| Experiment | Correlated Nuclei | Key Expected Correlations | Information Gained |

| COSY | ¹H – ¹H | Phenyl H ↔ Phenyl H; Benzyl CH₂ ↔ Phenyl H | Identifies proton spin systems (benzyl group) |

| HSQC | ¹H – ¹³C (1-bond) | Benzyl CH₂ ↔ Benzyl C; Phenyl H ↔ Phenyl C | Assigns carbon signals of protonated fragments |

| HMBC | ¹H – ¹³C (2-4 bonds) | Benzyl CH₂ ↔ Quaternary C of t-butyl; Benzyl CH₂ ↔ Phenyl C | Connects molecular fragments (benzyl to t-butyl) |

| NOESY | ¹H – ¹H (through space) | Benzyl CH₂ ↔ ortho-Phenyl H | Determines 3D conformation and spatial proximity |

Variable Temperature NMR Studies for Conformational Dynamics and Exchange Processesresearchgate.net

Many molecules exist as a mixture of rapidly interconverting conformers at room temperature. scispace.com Variable Temperature (VT) NMR is a powerful technique used to study these dynamic processes. researchgate.net By cooling the sample, it is possible to slow down the rate of interconversion to the point where separate NMR signals for each conformer can be observed. As the temperature is raised, these signals broaden and eventually merge (coalesce) into a single, averaged signal.

For this compound, a key dynamic process is the rotation around the C-N bonds. At low temperatures, rotation around the benzyl-N bond might become slow enough to allow for the observation of distinct conformers. Analyzing the spectra at different temperatures allows for the calculation of the energy barrier (activation energy) for this rotational process. researchgate.netwhiterose.ac.uk This provides quantitative insight into the molecule's conformational flexibility.

Mass Spectrometry (MS) for Investigating Reaction Products and Isotopic Distribution

Mass spectrometry serves as an indispensable tool for the characterization of this compound. Its high sensitivity and precision are leveraged to confirm the molecular weight, assess the degree and location of deuterium incorporation, and elucidate the structural integrity of the molecule through controlled fragmentation. For isotopically labeled compounds, MS techniques are critical for verifying the success of synthetic procedures and quantifying isotopic purity, which is paramount for its application in metabolic and mechanistic studies.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Isotopic Purity

High-Resolution Mass Spectrometry (HRMS) provides an unambiguous determination of the elemental composition of this compound by measuring its mass-to-charge ratio (m/z) with high accuracy (typically <5 ppm error). The analysis is usually performed on the protonated molecule, [M+H]⁺. The theoretical exact mass of the [M+H]⁺ ion for this compound (C₁₁H₉D₉N⁺) is 173.2004 u.

Experimental HRMS analysis of a synthesized batch of this compound can be compared against this theoretical value to confirm its identity. A measured mass of 173.2001 u, for example, corresponds to a mass error of -1.73 ppm, providing strong evidence for the correct elemental formula.

Furthermore, HRMS is crucial for assessing isotopic purity. The mass spectrum is scrutinized for the presence of ions corresponding to incompletely deuterated species (d₀ to d₈) or the unlabeled analogue, n-Benzyl-tert-butylamine ([C₁₁H₁₈N+H]⁺, theoretical m/z 164.1434 u). In a high-purity sample, the peak at m/z 173.20 should be the base peak, with the intensity of the peak at m/z 164.14 being negligible (<0.5%). The relative intensities of the d₈ (m/z 172.19) and other partially deuterated isotopologues provide a quantitative measure of the isotopic enrichment.

| Species | Formula | Theoretical m/z ([M+H]⁺) | Observed m/z | Mass Error (ppm) | Hypothetical Relative Abundance |

|---|---|---|---|---|---|

| This compound | C₁₁H₉D₉N⁺ | 173.2004 | 173.2001 | -1.73 | 100% |

| d8-Isotopologue | C₁₁H₁₀D₈N⁺ | 172.1941 | 172.1938 | -1.74 | 1.8% |

| Unlabeled Analogue | C₁₁H₁₈N⁺ | 164.1434 | 164.1431 | -1.83 | <0.5% |

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways in Deuterated Molecules

Tandem mass spectrometry (MS/MS) is employed to confirm the structure of this compound and, crucially, to verify the location of the deuterium labels. In an MS/MS experiment, the parent ion ([M+H]⁺, m/z 173.20) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The masses of these fragments reveal which parts of the molecule contain the deuterium atoms.

For this compound, the deuteration is exclusively on the tert-butyl group. The expected fragmentation pathways include:

Formation of the Tropylium (B1234903) Ion: A hallmark fragmentation of benzyl-containing compounds is the formation of the stable tropylium cation (C₇H₇⁺) at m/z 91.05. The observation of this fragment, which contains no deuterium atoms, confirms the integrity of the unlabeled benzyl moiety.

Loss of the Deuterated tert-Butyl Group: Cleavage of the C-N bond can result in the loss of a neutral tert-butyl-d9 radical (•C(CD₃)₃). This produces a protonated benzylamine (B48309) fragment ([C₆H₅CH₂NH₂]⁺) at m/z 107.07. The mass of this fragment confirms that all nine deuterium atoms were located on the lost tert-butyl group.

Loss of the Benzyl Group: An alternative cleavage can lead to the loss of the benzyl radical (•CH₂C₆H₅), resulting in the formation of the protonated tert-butyl-d9-amine (B122112) ion ([H₂N-C(CD₃)₃]⁺) at m/z 82.15. The mass of this fragment (82 u compared to 73 u for its non-deuterated counterpart) provides direct evidence of the fully deuterated tert-butyl group.

| Observed m/z | Proposed Fragment Ion | Formula | Neutral Loss | Structural Confirmation |

|---|---|---|---|---|

| 107.07 | Protonated Benzylamine | [C₇H₈N]⁺ | •C(CD₃)₃ | Confirms D9 label is on the tert-butyl group. |

| 91.05 | Tropylium Cation | [C₇H₇]⁺ | H₂N-C(CD₃)₃ | Confirms the benzyl moiety is unlabeled. |

| 82.15 | Protonated tert-Butyl-d9-amine | [C₄H₂D₉N]⁺ | •C₇H₇ | Directly confirms the presence of the C₄D₉ group. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isotopic Profiling of Synthetic Intermediates and Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique for assessing the chemical and isotopic purity of volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase, while the mass spectrometer provides identification and quantification of the eluting compounds.

In a typical analysis, a high-purity sample of this compound will show a single, sharp peak in the chromatogram at a specific retention time. The mass spectrum recorded for this peak should match the expected pattern for the target compound. The primary utility of GC-MS lies in its ability to detect and identify volatile impurities, such as unreacted starting materials (e.g., benzylamine) or the non-deuterated analogue, n-Benzyl-tert-butylamine. Due to the kinetic isotope effect, the deuterated compound may have a slightly different retention time than its non-deuterated counterpart, often eluting marginally earlier, allowing for their chromatographic separation and individual quantification. This separation enables precise determination of isotopic enrichment by integrating the peak areas of the deuterated and non-deuterated species.

| Compound | Hypothetical Retention Time (min) | Key Diagnostic Ion (m/z) | Purpose of Monitoring |

|---|---|---|---|

| This compound | 8.45 | 172 (M⁺), 106, 82 | Target Product Identification & Quantification |

| n-Benzyl-tert-butylamine (unlabeled) | 8.48 | 163 (M⁺), 106, 73 | Isotopic Purity Assessment |

| Benzylamine (starting material) | 6.21 | 107 (M⁺), 106, 77 | Chemical Purity Assessment |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to probe the molecular structure and bonding within this compound. These methods are particularly sensitive to isotopic substitution, as the change in atomic mass significantly alters the frequencies of molecular vibrations involving the substituted atoms.

Analysis of Isotopic Shifts in Vibrational Frequencies due to Deuteration

The most profound effect of deuterating the tert-butyl group is the shift of carbon-hydrogen (C-H) vibrational modes to lower frequencies (wavenumbers). According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass (μ) of the vibrating atoms. The reduced mass of a C-D bond is approximately 1.86 times greater than that of a C-H bond. Consequently, the vibrational frequencies for C-D modes are expected to be lower than their C-H counterparts by a factor of approximately 1/√1.86, or ~0.73.

In the IR spectrum of this compound, this effect is most clearly observed in the C-D stretching region.

C-H Stretches: The unlabeled analogue, n-Benzyl-tert-butylamine, exhibits characteristic aliphatic C-H stretching bands in the 2850–2970 cm⁻¹ region.

C-D Stretches: In this compound, these bands are absent and are replaced by new, strong C-D stretching absorptions in the 2100–2250 cm⁻¹ region.

The disappearance of the former and the appearance of the latter provide definitive proof of successful deuteration on the tert-butyl group. Similar shifts are observed for C-D bending and rocking modes at lower frequencies.

| Vibrational Mode | n-Benzyl-tert-butylamine (C-H) | This compound (C-D) | Effect of Deuteration |

|---|---|---|---|

| N-H Stretch | ~3350 | ~3350 | No significant shift |

| Aromatic C-H Stretch | ~3030-3080 | ~3030-3080 | No significant shift |

| Aliphatic C-H/C-D Stretch | ~2870-2970 | ~2100-2250 | Large shift to lower frequency |

| CH₃/CD₃ Bending | ~1365-1470 | ~970-1060 | Significant shift to lower frequency |

Probing Hydrogen Bonding and Intermolecular Interactions in Deuterated Systems

The N-H group of this compound can act as a hydrogen bond donor, forming intermolecular bonds with solvent molecules or other amine molecules in the condensed phase. The frequency of the N-H stretching vibration is a sensitive probe of the strength of this interaction; stronger hydrogen bonds weaken the N-H bond, causing its stretching frequency to shift to lower wavenumbers and the peak to broaden.

X-ray Crystallography for Solid-State Molecular Conformation

While X-ray crystallography data for this compound is not publicly available, analysis of crystalline derivatives provides crucial insights into its probable solid-state molecular conformation, stereochemistry, and intermolecular interactions. The study of Schiff bases derived from the reaction of 3-formylacetylacetone (B1258551) with benzylamine and tert-butylamine (B42293), namely 3-[(benzylamino)methylidene]pentane-2,4-dione and 3-[(tert-butylamino)methylidene]pentan-2,4-dione, offers a valuable proxy. researchgate.netnih.goviucr.org These crystalline compounds incorporate the key structural motifs of n-Benzyl-tert-butylamine, allowing for a detailed examination of their three-dimensional architecture.

The synthesis of these derivatives involves the condensation reaction of 3-formylacetylacetone with the respective amines, yielding stable, crystalline products suitable for single-crystal X-ray diffraction analysis. researchgate.netnih.gov The resulting structures reveal the inherent conformational preferences and packing arrangements dictated by the benzyl and tert-butyl groups.

Determination of Solid-State Molecular Conformation and Stereochemistry

The molecular structures of the Schiff base derivatives, as determined by X-ray crystallography, show that both 3-[(benzylamino)methylidene]pentane-2,4-dione and 3-[(tert-butylamino)methylidene]pentan-2,4-dione exist as enamine tautomers. researchgate.netnih.gov A key feature of their conformation is a nearly planar amino-methylene-pentane-2,4-dione core, which is stabilized by a strong intramolecular N—H⋯O hydrogen bond. researchgate.netnih.goviucr.org

Table 1: Crystallographic Data for 3-[(benzylamino)methylidene]pentane-2,4-dione researchgate.net

| Parameter | Value |

|---|---|

| Chemical formula | C₁₃H₁₅NO₂ |

| Molar mass (g/mol) | 217.26 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 11.7356 (14) |

| b (Å) | 9.2401 (8) |

| c (Å) | 11.3970 (14) |

| β (°) | 113.148 (14) |

| Volume (ų) | 1136.4 (2) |

| Z | 4 |

| Temperature (K) | 213 |

| Radiation type | Mo Kα |

| R-factor (I > 2σ(I)) | 0.041 |

Table 2: Crystallographic Data for 3-[(tert-butylamino)methylidene]pentan-2,4-dione researchgate.net

| Parameter | Value |

|---|---|

| Chemical formula | C₁₀H₁₇NO₂ |

| Molar mass (g/mol) | 183.25 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 7.3980 (10) |

| b (Å) | 13.061 (2) |

| c (Å) | 11.334 (2) |

| β (°) | 108.03 (2) |

| Volume (ų) | 1040.6 (3) |

| Z | 4 |

| Temperature (K) | 213 |

| Radiation type | Mo Kα |

| R-factor (I > 2σ(I)) | 0.055 |

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of these derivatives is primarily governed by weak intermolecular C—H⋯O hydrogen bonds. researchgate.netnih.goviucr.org In the case of 3-[(benzylamino)methylidene]pentane-2,4-dione, the molecules form helical chains that are further stabilized by π-π stacking interactions between the phenyl rings of adjacent molecules. researchgate.net This results in a layered arrangement within the crystal lattice.

For 3-[(tert-butylamino)methylidene]pentan-2,4-dione, the bulky nature of the tert-butyl group prevents close packing and significant intermolecular interactions involving this group. The crystal structure is characterized by the stacking of molecules along the researchgate.net direction. researchgate.net The comparison of the two structures indicates that the benzyl group allows for more diverse and stronger intermolecular interactions, including π-stacking, which is absent in the tert-butyl derivative.

The analysis of these crystalline derivatives provides a foundational understanding of the structural behavior of molecules containing benzyl and tert-butyl amine functionalities. The observed conformations and packing motifs are instrumental in predicting the solid-state properties of the deuterated analogue, this compound.

Theoretical and Computational Investigations of N Benzyl Tert Butyl D9 Amine Reactivity and Structure

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations serve as a powerful tool for elucidating the electronic structure and predicting the reactivity of molecules. These computational methods provide insights into molecular properties that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to determine the ground state geometries and electronic properties of various molecules, including amine derivatives. researchgate.netcardiff.ac.uknih.gov For n-Benzyl-tert-butyl-d9-amine, DFT calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule in its lowest energy state. nih.gov

The electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential, can also be determined. These properties are crucial for understanding the molecule's reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting how the molecule will interact with other chemical species. mdpi.comacs.org

Table 1: Calculated Electronic Properties of Amine Derivatives using DFT

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. mdpi.com |

| Electron Density | Distribution of electrons within the molecule. | Identifies electron-rich and electron-deficient regions, predicting sites of electrophilic and nucleophilic attack. |

| Electrostatic Potential | The potential energy of a positive charge at a given point near the molecule. | Maps regions of positive and negative potential, indicating sites for intermolecular interactions. |

This table is illustrative and based on general principles of DFT calculations on similar molecules.

Computational chemistry allows for the prediction of various spectroscopic parameters, including NMR chemical shifts. researchgate.netmdpi.com For this compound, the presence of deuterium (B1214612) atoms in the tert-butyl group introduces isotopic effects that can be observed in NMR spectra. studymind.co.uk Deuterium, being heavier than hydrogen, can cause slight changes in the electronic environment of neighboring nuclei, leading to measurable shifts in their resonance frequencies, known as deuterium isotope effects on chemical shifts. researchgate.netnih.govnih.gov

These effects can be calculated using quantum chemical methods, providing theoretical spectra that can be compared with experimental data for structural verification. researchgate.netnih.gov The magnitude of the deuterium isotope effect can also offer insights into molecular structure and dynamics. researchgate.netcdnsciencepub.com

Table 2: Predicted Deuterium Isotope Effects on 13C NMR Chemical Shifts

| Carbon Atom | Predicted Isotope Shift (ppm) | Rationale |

|---|---|---|

| Quaternary Carbon | Small | The effect is transmitted through single bonds. |

| Benzyl (B1604629) CH2 | Negligible | Distant from the site of deuteration. |

| Aromatic Carbons | Negligible | Very distant from the site of deuteration. |

This table represents expected trends based on general observations of deuterium isotope effects in organic molecules.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in exploring the mechanisms of chemical reactions by mapping out potential energy surfaces and identifying key structures like transition states.

Transition State Theory (TST) is a fundamental theory used to calculate the rates of elementary chemical reactions. By locating the transition state structure on the potential energy surface, the activation energy for the reaction can be determined. nih.gov This, in conjunction with partition functions calculated from vibrational frequencies, allows for the theoretical prediction of reaction rate constants. caltech.edu For reactions involving this compound, TST calculations can provide valuable kinetic data, helping to understand how quickly the molecule might react under specific conditions. The kinetic isotope effect (KIE), the ratio of the rate constant for the non-deuterated to the deuterated species, can also be calculated and compared with experimental values to validate the proposed reaction mechanism. whiterose.ac.ukresearchgate.net

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This analysis involves following the path of steepest descent from the transition state down to the reactants and products on the potential energy surface. By confirming that the calculated path connects the intended reactants and products, IRC analysis serves as a crucial validation of the proposed reaction mechanism. It ensures that the identified transition state is indeed the correct one for the reaction under investigation.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into conformational changes and the influence of the surrounding environment.

MD simulations can be used to explore the different spatial arrangements, or conformations, that this compound can adopt. scielo.br By simulating the molecule's movement over time, the relative energies of different conformers and the energy barriers between them can be determined. This is particularly important for flexible molecules where multiple conformations may be populated at room temperature. nih.gov

Furthermore, MD simulations can explicitly include solvent molecules, allowing for a detailed investigation of how the solvent affects the structure and reactivity of the solute. uva.nl The interactions between the solute and solvent can influence conformational preferences and the energetics of reaction pathways. For instance, a polar solvent might stabilize a polar transition state, thereby accelerating a reaction. caltech.edu

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| n-Benzyl-tert-butylamine merckmillipore.comsigmaaldrich.comnih.govchemicalbook.inchemspider.com |

| Acetone whiterose.ac.uk |

| Acetamide whiterose.ac.uk |

| Benzaldehyde (B42025) nih.gov |

| Formaldehyde whiterose.ac.uk |

| 2-Methylpropene whiterose.ac.uk |

| Propan-2-imine whiterose.ac.uk |

| tert-Butylnitramine whiterose.ac.uk |

| tert-Butylnitrosamine whiterose.ac.uk |

| tert-Butylhydroxydiazene whiterose.ac.uk |

Exploration of Conformational Space for Deuterated Amine Scaffolds

The conformational landscape of an amine is defined by the rotation around its single bonds, leading to various spatial arrangements of its atoms. For a molecule like n-Benzyl-tert-butylamine, the key degrees of freedom involve rotation around the C-N bonds. The bulky nature of the benzyl and tert-butyl groups imposes significant steric constraints, which limits the number of stable conformers.

Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are employed to map the potential energy surface and identify low-energy conformations. acs.org For secondary amines with bulky substituents, the conformational preferences are a balance between minimizing steric hindrance and optimizing electronic interactions. In the case of n-Benzyl-tert-butylamine, different staggered arrangements around the benzyl-nitrogen and tert-butyl-nitrogen bonds would represent energy minima.

The substitution of hydrogen with deuterium to create this compound does not significantly alter the potential energy surface, as the electronic structure remains virtually unchanged under the Born-Oppenheimer approximation. acs.orgnih.gov However, deuteration does lead to a lower zero-point vibrational energy (ZPVE) for the C-D bonds compared to C-H bonds. acs.org This difference in ZPVE can subtly influence the relative stabilities of conformers, although the effect is generally small. Conformational analysis of related peptide structures has shown that such isotopic substitution can constrain the available conformational space. researcher.life

Table 1: Hypothetical Relative Energies of n-Benzyl-tert-butylamine Conformers in the Gas Phase This table presents a hypothetical scenario based on typical conformational analyses of sterically hindered amines. Actual values would require specific quantum chemical calculations.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti | ~180° | 0.00 | 65 |

| Gauche 1 | ~60° | 0.50 | 17.5 |

| Gauche 2 | ~-60° | 0.50 | 17.5 |

Solvent Interaction Studies and Their Influence on Molecular Conformation

The surrounding solvent environment can have a profound impact on the conformational equilibrium of a molecule. frontiersin.org Interactions between the solute and solvent molecules can stabilize or destabilize certain conformers, shifting the equilibrium compared to the gas phase. scirp.orgnih.gov Computational studies often model these effects using implicit continuum solvation models (like PCM or SMD) or by including explicit solvent molecules in the calculation. scirp.orgntnu.no

For this compound, the polarity of the solvent is a key factor. nih.gov

Non-polar solvents: In solvents like hexane (B92381) or toluene, intramolecular interactions and steric effects dominate, and the conformational preferences are expected to be similar to the gas phase.

Polar protic solvents: In solvents like water or ethanol, hydrogen bonding between the solvent and the amine's nitrogen lone pair is a primary determinant of conformation. nih.govnih.gov Water molecules can form bridges between functional groups, stabilizing conformations that might be less favorable in the gas phase. nih.gov Theoretical studies on related amines have shown that solvation generally stabilizes conformations and reduces the energy differences between them. scirp.orgresearchgate.net

The choice of solvent can thus be used to favor a specific molecular shape, which in turn influences reactivity. frontiersin.org For instance, studies on other amines have shown that solvent choice can dictate whether a molecule adopts a folded or extended conformation. scirp.org

Table 2: Illustrative Influence of Solvent Polarity on Conformer Energy Difference (Anti vs. Gauche) This table illustrates a general trend observed for polar molecules. The values are representative and not specific calculated data for this compound.

| Solvent | Dielectric Constant (ε) | ΔE (Anti - Gauche) (kcal/mol) |

|---|---|---|

| Gas Phase | 1 | 0.50 |

| Chloroform | 4.8 | 0.42 |

| Ethanol | 24.5 | 0.35 |

| Water | 78.4 | 0.28 |

Analysis of Deuterium-Induced Stereoelectronic and Inductive Effects

The replacement of the nine hydrogen atoms on the tert-butyl group of n-Benzyl-tert-butylamine with deuterium creates this compound. This isotopic substitution, while seemingly minor, introduces subtle but measurable changes in the molecule's electronic properties, primarily through inductive and hyperconjugative effects. princeton.edu

Theoretical Evaluation of Hyperconjugation and Inductive Effects in Deuterated Systems

Inductive Effect: The inductive effect relates to the transmission of charge through a chain of atoms via electrostatic induction. Deuterium is generally considered to be slightly more electron-donating than protium (B1232500) (hydrogen). stackexchange.com This is attributed to the fact that the C-D bond has a lower zero-point vibrational energy and is slightly shorter and stronger than a C-H bond. stackexchange.comquora.com The electrons in a C-D bond have a slightly smaller vibrational amplitude, leading to a higher average electron density closer to the carbon atom, which is then perceived as a stronger electron-donating inductive effect compared to a C-H bond. stackexchange.com

Hyperconjugation: Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled σ-orbital (like a C-H or C-D bond) into an adjacent empty or partially filled p-orbital or an antibonding σ* or π* orbital. researchgate.net The strength of this interaction is dependent on the energy of the bond involved. Because the C-D bond is stronger and has a lower ground-state energy than the C-H bond, it is a less effective electron donor for hyperconjugation. quora.comacs.org Therefore, hyperconjugative stabilization is weaker in deuterated compounds compared to their protium analogues. quora.comcdnsciencepub.com This has been used experimentally to probe the importance of hyperconjugation in various chemical systems. acs.org

Table 3: Comparison of Physicochemical Properties of C-H vs. C-D Bonds This table collates generally accepted principles from computational and physical organic chemistry.

| Property | C-H Bond | C-D Bond | Citation |

|---|---|---|---|

| Bond Dissociation Energy | Weaker | Stronger | libretexts.org |

| Vibrational Frequency | Higher | Lower | acs.orgrsc.org |

| Zero-Point Energy | Higher | Lower | acs.orgprinceton.edu |

| Bond Length | Longer | Shorter | stackexchange.com |

| Inductive Effect | Less Electron Donating | More Electron Donating | stackexchange.com |

| Hyperconjugative Ability | Stronger Donor | Weaker Donor | quora.comacs.org |

Impact of Deuteration on Frontier Molecular Orbital (FMO) Interactions

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The energies and spatial distributions of these orbitals determine how a molecule interacts with other reagents.

Theoretical calculations consistently show that deuteration has a negligible impact on the electronic structure of a molecule. acs.orgmdpi.com Since the nuclear charge of deuterium is identical to that of hydrogen, the molecular Hamiltonian and the resulting electron distribution are essentially unchanged. acs.org Consequently, the energies and distributions of the HOMO and LUMO are not significantly affected by isotopic substitution. acs.orgmdpi.com Any changes are typically too small to have a major influence on reactivity governed by FMO interactions.

Table 4: Representative Frontier Molecular Orbital Energies for a Model Amine and its Deuterated Analogue This table shows typical results from DFT calculations, demonstrating the minimal effect of deuteration on FMO energies. acs.orgmdpi.com

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Model Amine (Protium) | -5.85 | 1.25 | 7.10 |

| Model Amine (Deuterated) | -5.85 | 1.25 | 7.10 |

Kinetic and Mechanistic Studies Involving N Benzyl Tert Butyl D9 Amine

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Step Elucidation

The kinetic isotope effect is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced with one of its isotopes. wikipedia.org In the context of n-benzyl-tert-butyl-d9-amine, the focus is on the deuterium (B1214612) isotope effect, expressed as the ratio of the rate constant of the non-deuterated compound (kH) to the deuterated compound (kD). libretexts.org

Primary and Secondary Kinetic Isotope Effects of Deuteration on the tert-butyl Group

Deuteration of the tert-butyl group in n-benzyl-tert-butylamine primarily leads to the observation of secondary kinetic isotope effects. A primary KIE arises when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.orgresearchgate.net Conversely, a secondary KIE is observed when the bond to the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. researchgate.net

In reactions involving this compound, the C-D bonds of the tert-butyl group are generally not broken. Therefore, any observed KIE is typically a secondary effect. These effects are often smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). wikipedia.org A normal secondary KIE is often associated with a change in hybridization from sp3 to sp2 at a carbon adjacent to the site of deuteration, while an inverse effect can indicate a change from sp2 to sp3. wikipedia.org For example, studies on the solvolysis of tert-butyl chloride, a related tertiary alkyl system, have shown significant secondary KIEs, which have been instrumental in understanding the formation of carbocation intermediates. numberanalytics.com

Investigation of Bond Cleavage and Formation Processes using Deuterium Labeling

Deuterium labeling, as in this compound, is a powerful technique for elucidating the details of bond cleavage and formation in a reaction mechanism. While the deuterons on the tert-butyl group are not typically involved in primary bond-breaking events, their presence can influence the stability of intermediates and transition states through hyperconjugation and inductive effects.

For instance, in reactions where a positive charge develops on the nitrogen or the benzylic carbon, the electron-donating ability of the tert-butyl group plays a role. Deuterium is known to be slightly more electron-donating than protium (B1232500), which can lead to small, inverse isotope effects (kH/kD < 1). cdnsciencepub.com This has been observed in the solvolysis of related systems where deuteration of a tert-butyl group led to a rate acceleration. cdnsciencepub.com

By measuring the KIE, researchers can infer changes in the structure and bonding at the transition state. For example, a significant secondary KIE can provide evidence for the degree of C-N bond cleavage in the transition state of elimination or substitution reactions involving the amine. cdnsciencepub.com

Temperature Dependence of Kinetic Isotope Effects

The study of the temperature dependence of KIEs can provide further mechanistic insights by allowing for the separation of enthalpic (ΔΔH‡) and entropic (ΔΔS‡) contributions to the isotope effect. cdnsciencepub.com The relationship between the KIE and temperature is given by the Arrhenius equation.

A study on the reaction of N,N-dimethylaniline with methyl p-toluenesulfonate revealed that the secondary deuterium isotope effect was primarily due to a difference in the enthalpy of activation (ΔH‡) between the deuterated and non-deuterated species. cdnsciencepub.com In contrast, another study on the reaction of methyl iodide with 2-picoline found the isotope effect to be almost entirely due to a difference in the entropy of activation (ΔS‡). cdnsciencepub.com

For reactions involving this compound, measuring the KIE at different temperatures could distinguish between these possibilities. For example, if the KIE is largely independent of temperature, it suggests that the effect is primarily entropic. Conversely, a strong temperature dependence points towards an enthalpic origin. cdnsciencepub.com Such studies can help to understand the role of solvation and the nature of the transition state in greater detail. cdnsciencepub.comnih.gov For instance, a transition state with a more ordered solvent structure would likely exhibit a more significant entropic contribution to the KIE.

Elucidation of Reaction Mechanisms in Organic Transformations Utilizing the Compound

The steric bulk of the tert-butyl group and the electronic properties of the benzyl (B1604629) group in n-benzyl-tert-butylamine make it an interesting substrate for studying various organic reactions. The deuterated analogue, this compound, provides a means to probe the mechanisms of these transformations.

Role as a Nucleophile or Base in Specific Organic Reactions

Amines can function as either nucleophiles or bases, and the bulky tert-butyl group in n-benzyl-tert-butylamine significantly influences its reactivity. Steric hindrance generally reduces the nucleophilicity of an amine more than its basicity. masterorganicchemistry.com This is because nucleophilic attack has stricter geometric requirements than proton abstraction. Therefore, n-benzyl-tert-butylamine is expected to be a weaker nucleophile compared to less hindered primary amines but may still act as a base. masterorganicchemistry.com

The use of this compound in kinetic studies can help to dissect the role of the amine in a reaction. For example, in an elimination reaction where the amine acts as a base to remove a proton, a primary KIE would be expected if the proton being removed were a deuterium. While the deuterons are on the tert-butyl group in this specific compound, studies on related systems show that secondary KIEs can still provide information. If the reaction involves the amine acting as a nucleophile, the KIE can reveal details about the transition state of the substitution reaction. koreascience.kr

Mechanistic Investigations of N-Alkylation and Acylation Reactions

N-alkylation and N-acylation are fundamental transformations of amines. The mechanism of these reactions can be investigated using this compound.

N-Alkylation: The reaction of an amine with an alkyl halide is a classic example of nucleophilic substitution. Mechanistic studies on the N-alkylation of amines with alcohols, often catalyzed by transition metals, have also been a subject of interest. rsc.org In these reactions, the amine acts as a nucleophile. A kinetic isotope effect study using this compound could help determine the degree of C-N bond formation in the transition state. An inverse secondary KIE (kH/kD < 1) would be expected, as the hybridization of the nitrogen atom changes and steric crowding increases in the transition state. The magnitude of this effect could provide insight into whether the transition state is early (reactant-like) or late (product-like).

N-Acylation: The reaction of an amine with an acylating agent, such as an acid chloride or anhydride, proceeds through a nucleophilic acyl substitution mechanism. These reactions typically involve the formation of a tetrahedral intermediate. The steric hindrance of the tert-butyl group in n-benzyl-tert-butylamine would likely slow down this reaction. Using the deuterated analogue could help probe the transition states leading to and from the tetrahedral intermediate. For instance, the KIE could indicate whether the formation or the breakdown of the tetrahedral intermediate is the rate-determining step.

Studies of Elimination Reactions and Competing Pathways (e.g., Hofmann elimination where tert-butyl is involved)

The Hofmann elimination is a reaction that converts amines into alkenes. byjus.com The process typically involves exhaustive methylation of the amine with an excess of methyl iodide to form a quaternary ammonium (B1175870) iodide salt. This salt is then treated with a base, such as silver oxide in water, and heated to induce an E2-like elimination. byjus.comlibretexts.orglibretexts.org

A key characteristic of the Hofmann elimination is its regioselectivity, which is governed by the "Hofmann rule." This rule predicts that the major alkene product will be the least substituted one. byjus.commatanginicollege.ac.in This outcome is contrary to the more common Zaitsev's rule. The preference for the Hofmann product is attributed to the steric bulk of the quaternary ammonium leaving group. libretexts.orgmasterorganicchemistry.com In the transition state of the E2 elimination, the bulky leaving group favors the abstraction of a proton from the least sterically hindered β-carbon, leading to the less substituted alkene.

For n-benzyl-tert-butylamine, after conversion to its quaternary ammonium salt (e.g., N-benzyl-N,N-dimethyl-tert-butylammonium iodide), an elimination reaction could theoretically proceed via two pathways involving the removal of a β-hydrogen:

From the benzyl group: This is not possible as there are no β-hydrogens on the benzyl group itself (the hydrogens are on the α-carbon and the aromatic ring).

From the tert-butyl group: The tert-butyl group has nine equivalent β-hydrogens. Elimination would involve the abstraction of one of these protons (or deuterons in the case of the d9 isotopologue) and the departure of the tertiary amine leaving group (N-benzyl-N,N-dimethylamine), to form isobutene.

Due to the steric hindrance provided by the large tert-butyl group, which is comparable in size to the commonly used trimethylammonium leaving group, the Hofmann elimination is a relevant pathway to consider. libretexts.org